Enhanced Brønsted Acidity of (2-Bromophenyl)diphenylmethanol Compared to Triphenylmethanol and the Para-Isomer
(2-Bromophenyl)diphenylmethanol exhibits a measurably higher acidity (lower pKa) than its close structural analogs. The predicted pKa of the target compound is 12.32 , which is 0.41 units lower than that of the unsubstituted triphenylmethanol (pKa 12.73) and 1.02 units lower than that of the para-substituted isomer (4-bromophenyl)diphenylmethanol (pKa 13.34) . This indicates the ortho-bromophenyl group exerts a stronger electron-withdrawing inductive effect on the hydroxyl group compared to the para-substituted analog.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 12.32 ± 0.29 |
| Comparator Or Baseline | Triphenylmethanol (pKa = 12.73 ± 0.29); (4-Bromophenyl)diphenylmethanol (pKa = 13.34 ± 0.20) |
| Quantified Difference | ΔpKa = -0.41 vs. triphenylmethanol; ΔpKa = -1.02 vs. para-bromo isomer |
| Conditions | Predicted values from the ChemicalBook database, based on similar computational models. |
Why This Matters
For procurement, this pKa difference quantifies a tangible alteration in chemical reactivity; a researcher aiming to deprotonate this alcohol in a reaction will find it more readily reactive than its analogs, directly impacting reagent selection and experimental design.
